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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl alcohol

Cat. No.: B068981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoro-4-methylbenzyl alcohol, with the CAS number 192702-79-7, is a fluorinated

aromatic alcohol that serves as a versatile building block in medicinal chemistry and organic

synthesis. Its structure, featuring a benzyl alcohol moiety substituted with a fluorine atom and a

methyl group, provides a unique combination of steric and electronic properties. The presence

of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity,

and binding affinity to biological targets, making it a valuable intermediate in the design of novel

therapeutic agents. This technical guide provides a comprehensive overview of the structure,

properties, synthesis, and spectral characterization of 3-Fluoro-4-methylbenzyl alcohol.

Chemical Structure and Properties
The structure of 3-Fluoro-4-methylbenzyl alcohol consists of a benzene ring substituted at

position 1 with a hydroxymethyl group (-CH₂OH), at position 3 with a fluorine atom (-F), and at

position 4 with a methyl group (-CH₃).

Structure:

Table 1: Physicochemical Properties of 3-Fluoro-4-methylbenzyl alcohol
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Property Value Source

CAS Number 192702-79-7

Molecular Formula C₈H₉FO

Molecular Weight 140.16 g/mol

Physical Form Solid

Melting Point 33-36 °C

Boiling Point Not available

IUPAC Name
(3-fluoro-4-

methylphenyl)methanol

InChI
1S/C8H9FO/c1-6-2-3-7(5-

10)4-8(6)9/h2-4,10H,5H2,1H3

InChI Key
UUVJAGTYIVYFOS-

UHFFFAOYSA-N

Spectroscopic Characterization
Detailed experimental spectral data for 3-Fluoro-4-methylbenzyl alcohol is not widely

available in published literature. However, based on the analysis of similar structures and

general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

benzylic protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ar-H (ortho to -

CH₂OH)
~7.1-7.3 d ~7-8

Ar-H (ortho to -F) ~6.9-7.1 d ~9-10 (H-F coupling)

Ar-H (meta to -

CH₂OH)
~7.0-7.2 dd

~7-8, ~2 (H-F

coupling)

-CH₂OH ~4.6 s

-OH Variable br s

-CH₃ ~2.2 s

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon

atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond

C-F coupling constant.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)

C-F ~160-165 (d, ¹JCF ≈ 240-250 Hz)

C-CH₂OH ~138-142

C-CH₃ ~128-132

Ar-CH ~113-130

-CH₂OH ~64

-CH₃ ~16

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands

for both aromatic and aliphatic protons, and C-F and C-O stretching vibrations.

Table 4: Predicted Characteristic IR Absorptions

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200-3600 Strong, Broad

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=C stretch (aromatic) 1500-1600 Medium

C-O stretch (primary alcohol) 1000-1075 Strong

C-F stretch 1100-1300 Strong

Mass Spectrometry (MS) (Predicted)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) is expected at m/z 140.

Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1),

a hydroxyl radical (M-17), or water (M-18). Alpha-cleavage leading to the formation of a stable

benzylic cation is also anticipated.

Experimental Protocols
A detailed, peer-reviewed synthesis protocol for 3-Fluoro-4-methylbenzyl alcohol is not

readily available. However, a common and effective method for the preparation of benzyl

alcohols is the reduction of the corresponding benzaldehyde. The following is a general

experimental protocol based on this synthetic route.

Synthesis of 3-Fluoro-4-methylbenzyl alcohol from 3-
Fluoro-4-methylbenzaldehyde
This procedure involves the reduction of the aldehyde functional group to a primary alcohol

using a suitable reducing agent such as sodium borohydride.
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3-Fluoro-4-methylbenzaldehyde

Sodium Borohydride
Methanol
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(e.g., Na₂SO₄)
Concentrate under
reduced pressure

Purify by flash
chromatography

3-Fluoro-4-methylbenzyl
alcohol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Fluoro-4-methylbenzyl alcohol.

Materials:

3-Fluoro-4-methylbenzaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Water (H₂O)

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde in methanol.

Cool the solution to 0 °C using an ice bath.

Slowly add sodium borohydride to the stirred solution in small portions, maintaining the

temperature below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

aldehyde is consumed.

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude product by flash column chromatography on silica gel to yield pure 3-
Fluoro-4-methylbenzyl alcohol.

Applications in Drug Development
3-Fluoro-4-methylbenzyl alcohol is a key intermediate in the synthesis of more complex

molecules for pharmaceutical research. The strategic placement of the fluorine and methyl

groups on the benzene ring allows for the fine-tuning of the physicochemical properties of the

final active pharmaceutical ingredient (API). The fluorine atom can enhance metabolic stability

by blocking sites of oxidation and can also increase binding affinity through favorable

electrostatic interactions. This makes it a valuable precursor for the development of kinase

inhibitors and other targeted therapies.

While specific signaling pathways directly modulated by 3-Fluoro-4-methylbenzyl alcohol
itself are not documented, its derivatives are of interest in the development of drugs for a range

of therapeutic areas.
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Caption: Role of 3-Fluoro-4-methylbenzyl alcohol in API development.

Conclusion
3-Fluoro-4-methylbenzyl alcohol is a valuable synthetic intermediate with significant potential

in drug discovery and development. This guide has provided a summary of its chemical

structure, physicochemical properties, and predicted spectral characteristics. While detailed

experimental data is not extensively published, the provided information, based on established

chemical principles and data from analogous compounds, serves as a useful resource for

researchers in the field. The general synthesis protocol outlined offers a practical starting point

for its preparation in a laboratory setting. Further research into the biological activities of

derivatives of this compound is warranted to fully explore its therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-methylbenzyl
alcohol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b068981#3-fluoro-4-methylbenzyl-alcohol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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